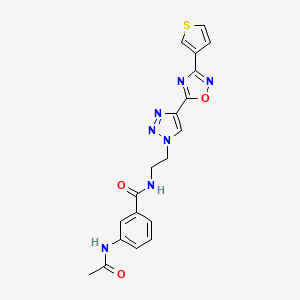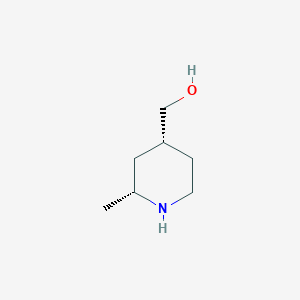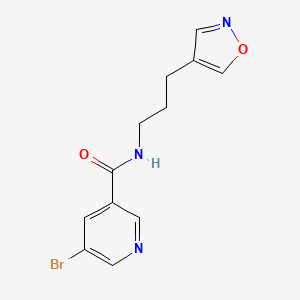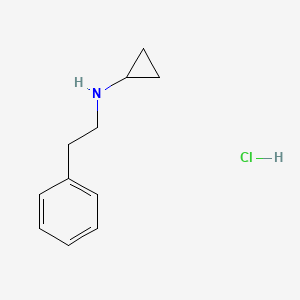
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly known as DMPM, is a chemical compound with potential applications in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of DMPM is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, DMPM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased levels of drugs in the body, which can have both beneficial and harmful effects. DMPM has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using DMPM in lab experiments is its diverse biological activities. It can be used in various research areas such as antifungal, antibacterial, and anticancer research. However, one limitation of using DMPM is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DMPM. One area of research could be to further investigate its mechanism of action. Another area of research could be to study its potential applications in other research areas such as neurodegenerative diseases and inflammation. Additionally, research could be conducted to develop derivatives of DMPM with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, DMPM is a chemical compound with potential applications in various scientific research areas. It can be synthesized by the Claisen-Schmidt condensation reaction and has been shown to exhibit antifungal, antibacterial, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. DMPM has various biochemical and physiological effects and can be used in lab experiments. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on DMPM, including further investigation of its mechanism of action and development of derivatives with improved biological activities and reduced toxicity.
Synthesis Methods
DMPM can be synthesized by the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting yellow solid can be purified by recrystallization from ethanol.
Scientific Research Applications
DMPM has been studied for its potential applications in various scientific research areas. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In a study conducted by Sathishkumar et al., DMPM was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study by Li et al., DMPM was shown to induce apoptosis in human breast cancer cells.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-7-4-13(5-8-15)17(19)10-6-14-12-16(21-2)9-11-18(14)22-3/h4-12H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGLYGVFCJUPR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



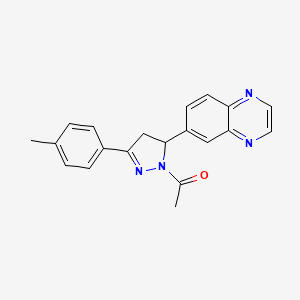
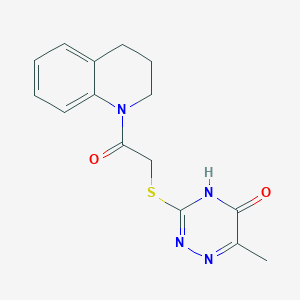
![3,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2856280.png)
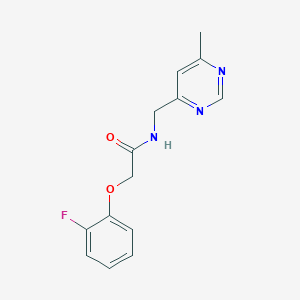
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)



